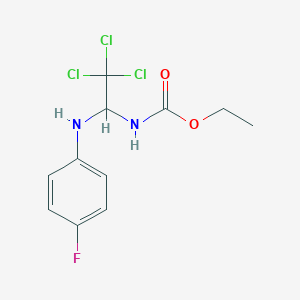
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a dodecanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of the amine with a dodecanone derivative under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure hydrogenation techniques and the use of catalysts such as Raney nickel or Co-NiO dual catalysts. These methods are designed to optimize yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dodecanone backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-1-(4-methoxy-phenyl)-dodecan-1-one.
Reduction: Formation of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4’-methoxyacetophenone hydrochloride: Similar structure but with a shorter carbon chain.
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride: Similar structure but with a different functional group on the carbon chain
Uniqueness
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
| 63424-81-7 | |
Molecular Formula |
C19H32ClNO2 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16;/h12-15,18H,3-11,20H2,1-2H3;1H |
InChI Key |
OYRKIGWALFDUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


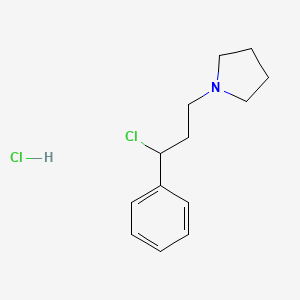
![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
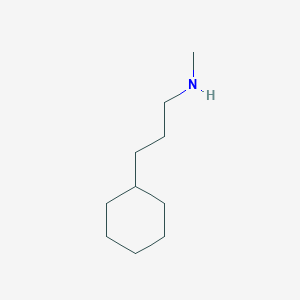
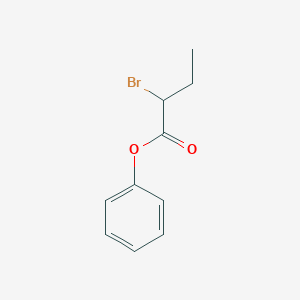

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)
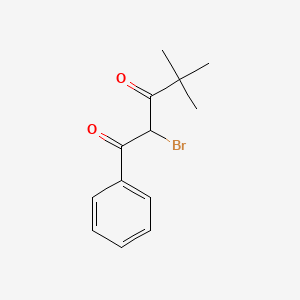
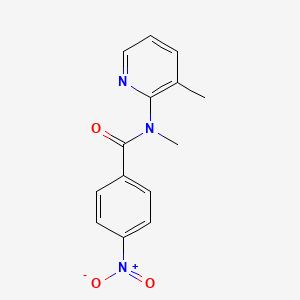
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

